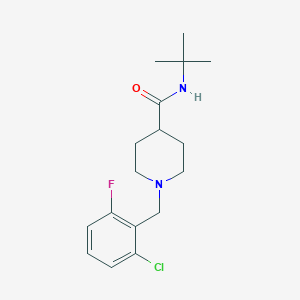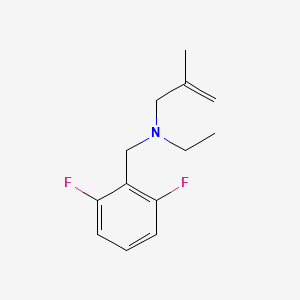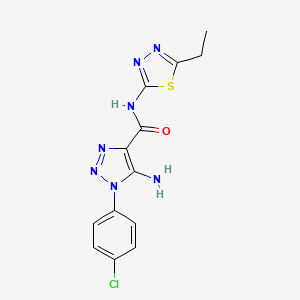![molecular formula C16H24ClNO5 B5183361 N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate, also known as CCPB, is a selective agonist of the β3-adrenergic receptor. It was first synthesized in 1998 by researchers at the University of Texas Southwestern Medical Center. CCPB has been found to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
作用机制
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to an increase in thermogenesis, or heat production, in brown adipose tissue, which can contribute to increased energy expenditure. In addition, activation of the β3-adrenergic receptor can improve insulin sensitivity and glucose uptake in skeletal muscle, which can improve glucose tolerance.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its effects on energy expenditure and glucose tolerance, this compound has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to increase fatty acid oxidation and decrease lipogenesis in adipose tissue.
实验室实验的优点和局限性
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has several advantages for use in laboratory experiments. It is highly selective for the β3-adrenergic receptor, which reduces the potential for off-target effects. In addition, it has been extensively studied in preclinical models, which provides a strong basis for further research. However, this compound has limitations as well. It is not currently approved for human use, which limits its potential clinical applications. In addition, its long-term safety and efficacy have not been fully established.
未来方向
There are several potential future directions for research on N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Further studies are needed to determine its long-term safety and efficacy in animal models and humans. In addition, there is interest in understanding the molecular mechanisms underlying its effects on energy metabolism and glucose tolerance. Finally, there is potential for the development of novel therapeutics based on the structure of this compound, which may have improved selectivity and efficacy.
合成方法
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chloro-2-methylphenol with propylene oxide to form 3-(4-chloro-2-methylphenoxy)propanol. This intermediate is then reacted with 1-bromo-butane in the presence of a base to form N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine. The final step involves the formation of the oxalate salt of this compound.
科学研究应用
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that this compound can increase energy expenditure, improve glucose tolerance, and reduce body weight in obese and diabetic animals. In addition, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
属性
IUPAC Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-3-4-8-16-9-5-10-17-14-7-6-13(15)11-12(14)2;3-1(4)2(5)6/h6-7,11,16H,3-5,8-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBARKJIMVVRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5183299.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183305.png)
![3-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5183317.png)
![N-(3'-methyl-4-biphenylyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5183325.png)
acetic acid](/img/structure/B5183335.png)


![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5183343.png)
![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5183353.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5183359.png)
